Product packaging for Maremycin A(Cat. No.:)

Maremycin A

Cat. No.: B1246364
M. Wt: 363.4 g/mol
InChI Key: AQJPUORWMCOONW-RDFWBEMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maremycin A is a diketopiperazine alkaloid isolated from the marine actinomycete Streptomyces sp. B9173, characterized by a 3-hydroxy-2-oxindole core and a β-methyltryptophan (β-me-Trp) unit . It belongs to the maremycin family, which includes analogs such as Maremycins B, C1, C2, D1, D2, E, F, and G, each differing in substituents and stereochemistry . Its biosynthesis involves a gene cluster (marG, marH, marI) responsible for β-me-Trp formation, critical for structural integrity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N3O4S B1246364 Maremycin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

(3S,6R)-3-[(1R)-1-[(3S)-3-hydroxy-1-methyl-2-oxoindol-3-yl]ethyl]-6-(methylsulfanylmethyl)piperazine-2,5-dione

InChI

InChI=1S/C17H21N3O4S/c1-9(13-15(22)18-11(8-25-3)14(21)19-13)17(24)10-6-4-5-7-12(10)20(2)16(17)23/h4-7,9,11,13,24H,8H2,1-3H3,(H,18,22)(H,19,21)/t9-,11+,13+,17+/m1/s1

InChI Key

AQJPUORWMCOONW-RDFWBEMPSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N1)CSC)[C@@]2(C3=CC=CC=C3N(C2=O)C)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)N1)CSC)C2(C3=CC=CC=C3N(C2=O)C)O

Synonyms

maremycin A

Origin of Product

United States

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of Maremycin A. It has been shown to exhibit significant activity against various fungal pathogens, particularly Sclerotinia sclerotiorum. In a bioactivity-guided approach, this compound and its analogues demonstrated inhibition percentages ranging from 54.1% to 87.6% against this pathogen, with effective concentrations (EC50) between 49.14 mg/L and 0.21 mg/L . This suggests that this compound could be a promising candidate for agricultural applications in controlling fungal diseases.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies indicate that it possesses antiproliferative effects against various human cancer cell lines, including breast (MCF7), colon (HCT116), skin (A431), and pancreatic (PaCa2) cancers . The compound has been shown to induce apoptosis in cancer cells, with specific studies reporting that certain derivatives of this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .

Synthesis and Structural Insights

The total synthesis of this compound has been achieved through various methodologies, demonstrating its complex structure and potential for large-scale production. Notable synthesis strategies include:

  • Cycloaddition Reactions : The synthesis of this compound via cycloaddition of chiral cyclic nitrones has clarified its stereochemistry and opened avenues for biological screening .
  • Pd-Catalyzed Methylation : A unified strategy involving palladium-catalyzed methylene C(sp3)–H methylation has been employed in the total synthesis of this compound, showcasing the compound's accessibility for further research and application .

Case Study: Antifungal Efficacy

  • Research Context : Conducted on root-associated actinobacteria.
  • Findings : The study isolated several Maremycin analogues with potent antifungal activity against Sclerotinia sclerotiorum, indicating the potential for agricultural applications in crop protection .

Case Study: Anticancer Activity

  • Research Context : Evaluated against multiple cancer cell lines.
  • Findings : this compound derivatives showed significant antiproliferative effects, with some compounds outperforming established chemotherapeutics in inducing apoptosis among cancer cells .

Chemical Reactions Analysis

Sequential C–H Activation Strategy

A Pd-catalyzed approach enables modular synthesis from alanine, leveraging β-methyl C(sp³)–H monoarylation and subsequent prenylation :

  • β-Methyltryptophan synthesis : Pd(II)-catalyzed β-methyl C(sp³)–H arylation achieves enantioselective construction of the core structure.

  • Hydroxylation : Molecular oxygen mediates oxindole hydroxylation to form the 3-hydroxy-2-oxindole motif .

Lactonization and Elimination

  • Lactone formation : Unstable methyl ester intermediates (e.g., 20 ) undergo spontaneous lactonization to 21 under silica gel catalysis .

  • Thermal elimination : Sulfoxide intermediates (e.g., 22 ) eliminate under mild conditions (MeOH, 50°C) to yield Maremycin D1, a precursor to Maremycin A .

Stereochemical Control

  • Epimerization : The cupin-fold epimerase MarH isomerizes 3R-β-methylindolepyruvate to 3S-β-methylindolepyruvate, ensuring stereochemical fidelity in biosynthesis .

  • Optical rotation discrepancies : Synthetic Maremycin B shows [α]²⁵D = +78.3 (c 0.28, MeOH) vs. natural [α]²⁵D = +2.9 (c 0.21, MeOH), highlighting challenges in stereochemical replication .

Biosynthetic Pathway

This compound biosynthesis involves three nonribosomal peptide synthetase (NRPS) proteins (MarQ, MarM, MarJ) and enzymatic methylation:

Table 2: Enzymatic Steps in Biosynthesis

EnzymeFunctionSubstrate SpecificityReference
MarQAdenylation and thiol methylationCys, Me-Cys, Ser, DAP
MarHEpimerization of β-methylindolepyruvate3R → 3S configuration
MarJPeptidyl carrier protein (PCP)Transfers activated substrates

Hydroxyoxindole Motif

  • Oxidation susceptibility : The 3-hydroxy group undergoes spontaneous oxidation under aerobic conditions, necessitating inert atmosphere handling .

  • Hydrogen bonding : Stabilizes the DKP ring via intramolecular interactions, critical for biological activity .

Thioether Linkage

  • Methylsulfanylmethyl group : Introduced via MarQ-mediated S-methylation of cysteine, enhancing structural diversity .

Stability Studies

  • Degradation : Prolonged heating (>80°C) in protic solvents leads to DKP ring opening .

Critical Analysis of Methodologies

  • Cycloaddition vs. C–H activation : The former offers brevity (9 steps, 10.6% yield) , while the latter enables scalability (15 steps, 25% yield) .

  • Biocatalytic advantages : MarH epimerase achieves 100% stereoinversion efficiency, outperforming chemical methods .

This synthesis-structure-reactivity framework underscores this compound’s versatility as a target for anticancer drug development and mechanistic enzymology.

Comparison with Similar Compounds

Maremycin B

Structural Features :

  • Shares the diketopiperazine backbone and 3-hydroxy-oxindole unit with Maremycin A but differs in substituent positioning.
  • Contains β-me-Trp, similar to this compound .

Bioactivity :

  • Demonstrates anticancer activity, though specific targets are unspecified .

Key Differences :

  • Synthetic efficiency: Maremycin B’s NHC-catalyzed route is more streamlined than this compound’s [3+2] cycloaddition, which suffers from moderate stereoselectivity .

Maremycin G and Analogs

Structural Features :

  • Maremycin G (Compound 8) : Contains a 1,2-disubstituted benzene system and methyl groups (δH 2.17 and 3.23) .
  • New Analog (Compound 9) : Molecular formula C22H27N3O4S with a benzoid ring, three carbonyls, and sp³ carbons. Differs from this compound in methylation and side-chain complexity .

Bioactivity :

  • Compound 9 exhibits antifungal activity against Sclerotinia sclerotiorum, though less potent than azalomycins F4a/F5a .

Key Differences :

  • Functional groups: Maremycin G and its analogs lack the 3-hydroxy-oxindole unit but retain the diketopiperazine core, altering their biological targets .

Structural Features :

  • TMC-95A : Contains β-hydroxy-tryptophan instead of β-me-Trp, influencing protease inhibition activity .

Key Differences :

  • β-Substituent variation (methyl vs. hydroxy) correlates with divergent bioactivity: β-me-Trp in Maremycins enhances structural rigidity, while β-hydroxy groups in TMC-95A facilitate protease binding .

Comparative Analysis Table

Compound Core Structure Key Substituents Synthesis Method Yield/Stereoselectivity Bioactivity
This compound Diketopiperazine + 3-hydroxy-oxindole β-me-Trp, spiro-conjugated oxindole [3+2] Cycloaddition Moderate stereoselectivity Undocumented (potential antitumor)
Maremycin B Diketopiperazine + 3-hydroxy-oxindole β-me-Trp, varied side chains NHC-catalyzed spirocyclization 17% yield, high stereoselectivity Anticancer
Maremycin G Diketopiperazine Benzoid ring, methyl groups Antifungal activity-guided isolation N/A Antifungal (moderate)
TMC-95A Diketopiperazine β-hydroxy-Trp Pd-catalyzed C-H activation 9.3% yield (14 steps) Protease inhibition

Preparation Methods

Key Steps:

  • β-Methyltryptophan Synthesis :

    • Pd(II)-catalyzed β-methyl C–H monoarylation of 8-aminoquinoline-derived alanine with 2-iodoanisole (72% yield).

    • Methylation via Pd-catalyzed methylene C–H activation using Mel (64% yield).

  • Spirolactone Formation :

    • Oxidative lactonization of N-Boc-protected intermediate with molecular oxygen (81% yield).

  • Final Assembly :

    • HATU-mediated dipeptide coupling followed by silica gel-mediated cyclization (36% yield over 3 steps).

This strategy provided a 25% overall yield from alanine, showcasing the power of C–H activation in natural product synthesis. The method enabled gram-scale production and facilitated analog synthesis through late-stage diversification.

Chiral Pool Strategy from L-Isoleucine (Jia et al., 2011)

Starting from L-isoleucine, this 14-step route featured:

  • Position-Selective Bromination :

    • NBS-mediated bromination at C5 of the indole ring (88% yield, >20:1 regioselectivity).

  • Pd-Catalyzed Indole Synthesis :

    • Buchwald–Hartwig coupling to install the β-methyl group (91% yield).

  • Hydroxylation :

    • Molecular oxygen-mediated oxidation of oxindole (78% yield).

  • Macrocyclization :

    • TMSCHN₂ esterification followed by thermal cyclization (70% yield).

While longer than other routes (4.8% overall yield), this approach provided unambiguous stereochemical confirmation through X-ray crystallography.

Organocatalytic Enantioselective Synthesis (Melchiorre et al., 2011)

A 7-step asymmetric synthesis employed:

  • Organocatalytic Aldol Reaction :

    • L-Proline-catalyzed addition of N-methyl dioxindole to crotonaldehyde (92% ee).

  • Spirocyclization :

    • DBU-mediated intramolecular Michael addition (85% yield).

  • Late-Stage Functionalization :

    • Pd/C-mediated hydrogenolysis and peptide coupling (15% overall yield).

This route demonstrated the viability of organocatalysis for this compound synthesis but suffered from low scalability due to multi-chromatographic purifications.

N-Heterocyclic Carbene/Lewis Acid Catalysis (Scheidt et al., 2012)

A 6-step synthesis utilizing dual catalysis achieved Maremycin B, with modifications applicable to this compound:

  • Formal [3+2] Annulation :

    • NHC/Lewis acid-catalyzed reaction between α-chloroaldehyde and dioxindole (94% yield).

  • Stereoselective Reduction :

    • CBS reduction to install C3 hydroxyl (19:1 dr).

  • One-Pot Deprotection/Cyclization :

    • TFA-mediated global deprotection with simultaneous lactonization (73% yield).

Though developed for Maremycin B, this strategy’s 17% overall yield and operational simplicity suggest adaptability for this compound synthesis.

Comparative Analysis of Synthetic Methods

ParameterTamura (2008)Shi (2021)Jia (2011)Melchiorre (2011)Scheidt (2012)
Starting Material Chiral nitroneAlanineL-IsoleucineDioxindoleα-Chloroaldehyde
Key Step CycloadditionC–H ActivationBrominationOrganocatalysisNHC Catalysis
Steps 9151476
Overall Yield 10.6%25%4.8%15%17%
Scalability 500 mgGram-scale100 mg50 mg200 mg
Stereocontrol 95:5 dr>99% eeX-Ray92% ee19:1 dr

Critical Evaluation of Methodologies

Reaction Efficiency

The C–H activation approach demonstrates superior atom economy (step count vs. yield), while the NHC-catalyzed method offers the shortest synthetic sequence. The cycloaddition route remains valuable for stereochemical elucidation despite moderate yields.

Stereochemical Challenges

All methods addressed the C3/C3' stereocenters through:

  • Chiral auxiliaries (Tamura)

  • Asymmetric catalysis (Melchiorre, Scheidt)

  • Substrate-controlled reactions (Jia)

The Shi protocol uniquely combines both chiral pool and catalytic asymmetric strategies.

Functional Group Compatibility

The S-methyl-L-cysteine moiety required specialized handling:

  • Tamura: Late-stage incorporation via peptide coupling

  • Shi: Simultaneous introduction during macrocyclization

  • Jia: Stepwise methylation/oxidation

Q & A

Q. What experimental methodologies are recommended for determining the structural characteristics of Maremycin A?

To elucidate structural features (e.g., macrocyclic rings, functional groups), researchers should prioritize nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Ensure compound purity (>95%) via high-performance liquid chromatography (HPLC) and validate results across multiple solvent systems. Comparative analysis with structurally related compounds can highlight bioactive moieties .

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

Document all synthetic steps in detail, including reaction conditions (temperature, solvent, catalysts), purification methods (column chromatography, recrystallization), and characterization data (melting point, spectral profiles). For novel synthetic routes, provide side-product analyses and yield optimization strategies. Reference established protocols for analogous compounds to enhance reproducibility .

Q. What standard assays are used to evaluate the bioactivity of this compound?

Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and time-kill kinetics studies are foundational. Include positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments). Validate results across multiple bacterial strains and replicate experiments to account for biological variability .

Q. Which pharmacological properties of this compound should be prioritized in preliminary studies?

Focus on solubility (in aqueous and lipid phases), stability under physiological conditions (pH, temperature), and cytotoxicity (via cell viability assays). Use pharmacokinetic models to estimate absorption, distribution, metabolism, and excretion (ADME) profiles. Cross-reference these properties with structural data to identify optimization targets .

Advanced Research Questions

Q. How can contradictory data on this compound’s antibacterial efficacy across bacterial strains be systematically resolved?

Conduct sensitivity analyses to identify variables (e.g., bacterial growth phase, inoculum size) influencing results. Use statistical tools (ANOVA, Tukey’s HSD) to compare efficacy across strains and report effect sizes with 95% confidence intervals. Validate findings using orthogonal assays (e.g., electron microscopy for morphological changes) .

Q. What strategies are effective in designing experiments to elucidate this compound’s mechanism of action?

Combine transcriptomic profiling (RNA-seq) with proteomic analyses to identify differentially expressed genes/proteins post-treatment. Use fluorescence-based assays (e.g., membrane potential dyes) to assess membrane disruption. For target validation, employ genetic knockouts or CRISPR-Cas9 editing in model organisms .

Q. How should researchers optimize experimental conditions for studying this compound in complex biological matrices?

Perform matrix effect studies (e.g., serum, biofilm models) to assess interference. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for quantitative accuracy. Include recovery rate calculations and limit-of-detection (LOD) validations .

Q. What integrative approaches are recommended for analyzing omics data in this compound research?

Apply pathway enrichment analysis (e.g., KEGG, GO) to transcriptomic datasets and correlate with phenotypic outcomes. Use machine learning models to predict structure-activity relationships from high-throughput screening data. Cross-validate findings with metabolomic profiling to identify downstream metabolic disruptions .

Q. How can in vivo models be validated for studying this compound’s therapeutic potential?

Select models based on translational relevance (e.g., murine infection models for sepsis). Monitor pharmacokinetic parameters (Cmax, AUC) and tissue distribution via radiolabeled compounds. Include sham-treated controls and blinded scoring for efficacy endpoints. Address ethical guidelines for animal use explicitly .

What frameworks are most robust for formulating research questions on this compound’s unexplored bioactivities?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

  • Novelty : Investigate synergies with non-antibiotic adjuvants to overcome resistance.
  • Feasibility : Pilot high-content screening to identify off-target effects.
    Reference systematic reviews to identify knowledge gaps and align with funding priorities .

Q. Methodological Guidelines from Evidence

  • Statistical Reporting : Always specify the statistical test used, exact P-values, and effect sizes. Avoid stating "significant" without contextualizing clinical or biological relevance .
  • Reproducibility : Archive raw data (spectra, chromatograms) in supplementary materials and cite repository accession numbers .
  • Ethical Compliance : For studies involving human/animal subjects, detail ethics board approvals and informed consent protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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